molecular formula C13H17N3O4 B3842351 N'-hexanoyl-4-nitrobenzohydrazide

N'-hexanoyl-4-nitrobenzohydrazide

Cat. No.: B3842351
M. Wt: 279.29 g/mol
InChI Key: VSWZNGVESOOCMQ-UHFFFAOYSA-N
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Description

N'-Hexanoyl-4-nitrobenzohydrazide is a benzohydrazide derivative characterized by a hexanoyl (six-carbon acyl) chain at the hydrazide nitrogen and a nitro group at the para position of the benzoyl moiety. Typically, such compounds are synthesized via condensation of 4-nitrobenzohydrazide with appropriate acyl chlorides or aldehydes under reflux conditions .

Properties

IUPAC Name

N'-hexanoyl-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-3-4-5-12(17)14-15-13(18)10-6-8-11(9-7-10)16(19)20/h6-9H,2-5H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWZNGVESOOCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hexanoyl-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with hexanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N’-hexanoyl-4-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-hexanoyl-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrazide moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-amino-N’-hexanoylbenzohydrazide.

    Reduction: The major products are various reduced derivatives of the original compound.

    Substitution: The products depend on the electrophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-hexanoyl-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hexanoyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Benzohydrazide derivatives exhibit significant variability in physical properties depending on substituents. For example:

Compound (Reference) Substituents Molecular Formula Melting Point (°C) Yield (%)
H18 () 4-Methoxybenzylidene, naphthyl C₃₄H₂₈N₄O₂ 240–242 70.12
H19 () 4-Methoxybenzylidene, m-tolyl C₃₅H₃₀N₄O₂ 230–232 82.68
H21 () 4-Ethylphenyl, naphthyl C₃₆H₃₂N₄O₂ 239–241 76.19
N'-(3-ethoxy-4-hydroxybenzylidene) () Ethoxy-hydroxybenzylidene, 4-methyl C₁₇H₁₈N₂O₃ Not reported Not reported

Key Observations :

  • Methoxy and naphthyl groups (H18, H19) increase molecular weight and melting points compared to simpler alkyl chains.
  • Ethylphenyl substitution (H21) marginally elevates melting points, likely due to enhanced van der Waals interactions.
  • N'-Hexanoyl-4-nitrobenzohydrazide’s hexanoyl chain is expected to lower melting points relative to aryl-substituted analogs due to reduced crystallinity, though this requires experimental validation.

Functional Group Analysis

Nitro vs. Sulfonyl and Acyl Groups
  • Nitro Group (): The nitro group at the para position (as in this compound) strongly withdraws electrons, polarizing the benzoyl ring and enhancing electrophilic reactivity.
  • C=S vs. C=O (): Hydrazinecarbothioamides (C=S) exhibit IR stretches at 1243–1258 cm⁻¹, while benzohydrazides (C=O) show carbonyl bands at 1663–1682 cm⁻¹. This compound’s acyl carbonyl would align with the latter range .
Tautomerism in Triazole Derivatives ()

Compounds like 1,2,4-triazole-3-thiones exist in thione-thiol tautomeric equilibria. IR data confirm the absence of S-H stretches (~2500–2600 cm⁻¹) in favor of thione forms (C=S at 1247–1255 cm⁻¹). This compound lacks such tautomerism due to its stable acylhydrazone structure .

Metal Complexation Potential

Benzohydrazides with donor atoms (e.g., O, N) often form stable metal complexes. For instance, 4-amino-N'-(2-hydroxy-6-methyl-4-oxopyranyl)benzohydrazide () coordinates with Cu(II), Zn(II), Ni(II), and Mn(II), with solubility in DMSO and ethanol . This compound’s nitro and carbonyl groups may similarly act as ligands, though its hexanoyl chain could sterically hinder coordination.

Tables and Figures :

  • Table 1 (above) highlights substituent-driven property variations.
  • A proposed IR spectral comparison (based on ) would further differentiate functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-hexanoyl-4-nitrobenzohydrazide
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